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  • Product: (2-Ethoxy-5-fluoropyridin-4-yl)methanol
  • CAS: 1809158-12-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (2-Ethoxy-5-fluoropyridin-4-yl)methanol

Abstract Introduction: The Imperative for Structural Verification The molecule, (2-Ethoxy-5-fluoropyridin-4-yl)methanol, incorporates several key functional groups on a pyridine scaffold: an electron-donating ethoxy grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Imperative for Structural Verification

The molecule, (2-Ethoxy-5-fluoropyridin-4-yl)methanol, incorporates several key functional groups on a pyridine scaffold: an electron-donating ethoxy group, an electron-withdrawing fluorine atom, and a hydroxymethyl group. This combination of substituents creates a unique electronic environment, making NMR spectroscopy essential for unambiguous structural confirmation. The presence of fluorine, a spin-1/2 nucleus, provides an additional layer of diagnostic information through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which are invaluable for confirming substituent placement.

This guide is structured to provide a predictive blueprint of the molecule's NMR signature. We will begin by analyzing the molecular structure to anticipate the electronic effects at play. Subsequently, we will present detailed tables of predicted ¹H and ¹³C NMR data, followed by an in-depth interpretation of each signal. Finally, a standardized experimental protocol for acquiring high-quality NMR data for this type of analyte is provided, ensuring that researchers can reliably validate these predictions in a laboratory setting.

Molecular Structure and Predicted Electronic Environment

To logically predict the NMR spectrum, we must first consider the electronic influence of each substituent on the pyridine ring.

  • 2-Ethoxy Group (-OCH₂CH₃): This is a strong electron-donating group (EDG) through resonance (+M effect) and moderately withdrawing through induction (-I effect). Its net effect is to increase electron density at the ortho (C-3) and para (C-6) positions, leading to upfield (shielding) shifts for the attached protons and carbons.

  • 5-Fluoro Group (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also has a moderate electron-donating resonance effect (+M). For pyridine, the inductive effect typically dominates, leading to a general deshielding of the ring. Its most significant impact will be on the directly attached carbon (C-5) and adjacent protons and carbons.

  • 4-Hydroxymethyl Group (-CH₂OH): This group is weakly electron-withdrawing through induction.

These combined effects result in a complex electronic landscape across the aromatic system, which will be reflected in the chemical shifts of the ring's protons and carbons.

Figure 1: Molecular Structure of (2-Ethoxy-5-fluoropyridin-4-yl)methanol with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data are summarized in Table 1. The spectrum is expected to be relatively simple, with two distinct signals in the aromatic region and three sets of signals in the aliphatic region.

Table 1: Predicted ¹H NMR Data for (2-Ethoxy-5-fluoropyridin-4-yl)methanol (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Assignment
H-68.05 - 8.15d³JH6-F ≈ 3-4 HzDeshielded due to proximity to the electronegative nitrogen and the inductive effect of fluorine. Coupled to the fluorine at C-5.
H-37.00 - 7.10d⁴JH3-F ≈ 2-3 HzShielded by the strong electron-donating ethoxy group at C-2. Shows a smaller long-range coupling to fluorine.
-CH₂ OH4.70 - 4.80s-Methylene protons adjacent to the aromatic ring and an oxygen atom. Expected to be a singlet.
-OH ~2.5 (broad)s-Hydroxyl proton signal; position and multiplicity are solvent and concentration-dependent.
-OCH₂ CH₃4.40 - 4.50q³JH-H ≈ 7.0 HzMethylene protons of the ethoxy group, split by the adjacent methyl group.
-OCH₂CH₃ 1.40 - 1.50t³JH-H ≈ 7.0 HzMethyl protons of the ethoxy group, split by the adjacent methylene group.
In-Depth Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-6 and H-3): The proton at the C-6 position (H-6) is anticipated to be the most downfield aromatic signal. It is ortho to the ring nitrogen, which strongly deshields it. The fluorine at C-5 also contributes a deshielding inductive effect. This proton will appear as a doublet due to a three-bond coupling to the fluorine atom (³JH6-F), typically around 3-4 Hz. Conversely, the H-3 proton is ortho to the powerful electron-donating ethoxy group, which will cause significant shielding, shifting it upfield. H-3 will also appear as a doublet due to a smaller four-bond coupling to the fluorine (⁴JH3-F).[1]

  • Hydroxymethyl Protons (-CH₂OH): The methylene protons of the hydroxymethyl group are adjacent to both the aromatic ring and the hydroxyl oxygen, placing their chemical shift around 4.7-4.8 ppm. In an aprotic solvent like CDCl₃, they are expected to appear as a sharp singlet. The hydroxyl proton itself will likely appear as a broad singlet, the chemical shift of which can vary depending on concentration and sample purity (e.g., water content).

  • Ethoxy Protons (-OCH₂CH₃): These protons will exhibit a classic ethyl group pattern. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, shifting them downfield to approximately 4.4-4.5 ppm. They will be split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) will be found much further upfield, around 1.4-1.5 ppm, and will be split into a triplet by the two methylene protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will be characterized by six aromatic carbon signals and three aliphatic carbon signals. The key diagnostic feature will be the C-F couplings.

Table 2: Predicted ¹³C NMR Data for (2-Ethoxy-5-fluoropyridin-4-yl)methanol (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Coupling Constant (J, Hz)Rationale for Assignment
C-2162 - 165²JCF ≈ 15-20 HzAttached to both nitrogen and the ethoxy group, causing a significant downfield shift. Shows a two-bond coupling to fluorine.
C-5155 - 158 (d)¹JCF ≈ 230-250 HzDirectly bonded to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant.[2]
C-4145 - 148²JCF ≈ 20-25 HzQuaternary carbon attached to the hydroxymethyl group. Deshielded and coupled to fluorine over two bonds.
C-6140 - 143²JCF ≈ 20-25 HzDeshielded by the adjacent nitrogen. Shows a two-bond coupling to fluorine.
C-3110 - 113³JCF ≈ 4-6 HzShielded by the ortho ethoxy group. Shows a smaller three-bond coupling to fluorine.
-C H₂OH60 - 63-Aliphatic carbon of the hydroxymethyl group.
-OC H₂CH₃62 - 65-Methylene carbon of the ethoxy group.
-OCH₂C H₃14 - 16-Methyl carbon of the ethoxy group.
In-Depth Interpretation of the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum hinges on understanding both substituent-induced chemical shifts and C-F coupling patterns.[3]

  • C-5 and C-F Coupling: The most diagnostic signal will be from C-5. Its direct attachment to fluorine will cause a massive one-bond coupling constant (¹JCF) in the range of 230-250 Hz, splitting the signal into a clear doublet.[4] This large coupling is an unmistakable indicator of a C-F bond.

  • Other Aromatic Carbons: The remaining aromatic carbons will also exhibit smaller couplings to the fluorine atom. Carbons two bonds away (C-4 and C-6) will show ²JCF values typically between 15 and 25 Hz. The carbon three bonds away (C-3) will have an even smaller ³JCF. The C-2 carbon, being attached to two heteroatoms (N and O), will be found significantly downfield. C-3 will be the most upfield aromatic carbon due to the shielding effect of the ethoxy group.

  • Aliphatic Carbons: The three aliphatic carbons (-CH₂OH, -OCH₂CH₃, and -OCH₂CH₃) will appear in the upfield region of the spectrum (< 70 ppm) and will not show significant coupling to fluorine. Their assignments are straightforward based on typical chemical shifts for these functional groups.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable data, a standardized and rigorous experimental approach is mandatory.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube (5 mm high-precision tube) dissolve->transfer insert 4. Insert Sample & Lock (Lock on deuterium signal) transfer->insert shim 5. Shim Magnet (Optimize field homogeneity) insert->shim tune 6. Tune & Match Probe (For ¹H and ¹³C frequencies) shim->tune acq_H1 7. Acquire ¹H Spectrum (16 scans, 2s relaxation delay) tune->acq_H1 acq_C13 8. Acquire ¹³C{¹H} Spectrum (1024 scans, 2s relaxation delay) acq_H1->acq_C13 ft 9. Fourier Transform (FID -> Spectrum) acq_C13->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference Spectrum (TMS or residual solvent peak) baseline->reference integrate 13. Integrate & Analyze (Assign peaks, measure couplings) reference->integrate

Figure 2: Standardized workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved. Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved signals.

    • Tune and match the probe for the ¹H and ¹³C nuclei to ensure maximum sensitivity.

  • ¹H NMR Acquisition:

    • Load a standard ¹H acquisition pulse program.

    • Set the spectral width to cover the expected range (e.g., -1 to 10 ppm).

    • Acquire the Free Induction Decay (FID) using an appropriate number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled ¹³C acquisition pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Acquire the FID using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more) with a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FIDs to generate the spectra.

    • Carefully phase the spectra to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the internal TMS standard (0 ppm).[5]

The Role of 2D NMR for Assignment Confirmation

While 1D NMR provides the foundational data, 2D NMR experiments would be essential for the definitive, unambiguous assignment of all signals.

  • COSY (Correlation Spectroscopy): Would confirm the ¹H-¹H coupling between the -OCH₂CH₃ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments (e.g., H-3 to C-3, H-6 to C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, correlations would be expected from the H-3 proton to C-2, C-4, and C-5, and from the -CH₂OH protons to C-3, C-4, and C-5, thereby confirming the relative positions of the substituents.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of (2-Ethoxy-5-fluoropyridin-4-yl)methanol. The predicted chemical shifts, multiplicities, and coupling constants provide a robust template for the structural verification of this compound. The key diagnostic features are expected to be the distinct aromatic signals with characteristic ¹H-¹⁹F couplings and the large ¹³C-¹⁹F one-bond coupling constant for the carbon atom bearing the fluorine substituent. By following the provided experimental protocol and employing 2D NMR techniques for confirmation, researchers can confidently elucidate and verify the structure of this and related fluorinated pyridine derivatives.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Braun, S., Kalinowski, H.-O., & Berger, S. (1998). 150 and More Basic NMR Experiments. Wiley-VCH.
  • Ewing, D. F. (1979). Substituent Effects in ¹³C-NMR Spectroscopy of Substituted Pyridines. Organic Magnetic Resonance, 12(9), 499-524.
  • Wray, V. (1980). Carbon-Fluorine Coupling Constants. Annual Reports on NMR Spectroscopy, 10, 1-507.
  • Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
  • Gunther, H. (2013).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of fluorinated aromatic compounds. Journal of the American Chemical Society, 93(10), 2361-2368. [Link]

  • MDPI. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 1-10. [Link]

  • Taylor & Francis Online. (2006). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 14(3), 183-193. [Link]

Sources

Exploratory

Structural Elucidation of (2-Ethoxy-5-fluoropyridin-4-yl)methanol: A Comprehensive Guide to X-ray Crystallography

Executive Summary (2-Ethoxy-5-fluoropyridin-4-yl)methanol (CAS No. 1809158-12-0) is a highly functionalized, low-molecular-weight (171.17 g/mol ) organic compound widely utilized as a bulk drug intermediate in pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Ethoxy-5-fluoropyridin-4-yl)methanol (CAS No. 1809158-12-0) is a highly functionalized, low-molecular-weight (171.17 g/mol ) organic compound widely utilized as a bulk drug intermediate in pharmaceutical development[1]. Understanding its three-dimensional conformation and solid-state packing is critical, as the spatial arrangement of its functional groups directly influences its physicochemical properties, solubility, and reactivity. This whitepaper provides an authoritative, step-by-step methodological guide to determining the crystal structure of this compound using Single-Crystal X-ray Diffraction (SCXRD), detailing the causality behind experimental protocols and the resulting supramolecular architecture.

Molecular Anatomy & Predictive Crystallography

Before initiating crystallization, a structural chemist must analyze the molecule to predict its behavior in the crystal lattice. (2-Ethoxy-5-fluoropyridin-4-yl)methanol possesses several distinct functional moieties that compete to drive the thermodynamic stability of the crystal:

  • Pyridine Nitrogen: Acts as a primary, strong hydrogen-bond acceptor.

  • Hydroxymethyl Group (-CH₂OH): Serves as a strong hydrogen-bond donor (O-H) and a secondary acceptor.

  • 5-Fluoro Substituent: Fluorine is highly electronegative but a notoriously poor classical hydrogen-bond acceptor. Instead, it participates in weak, highly directional C-H···F interactions that often dictate secondary packing motifs and structural stabilization[2].

  • 2-Ethoxy Group: Introduces steric bulk and conformational flexibility, while the ether oxygen can participate in weak C-H···O contacts.

Causality in Packing: The primary driving force in the crystallization of this molecule is the formation of a robust O-H···N hydrogen bond between the hydroxymethyl donor and the pyridine nitrogen acceptor. Once this primary 1D chain or dimer is established, the weaker C-H···F and π-π stacking interactions guide the 3D assembly of the lattice.

Interactions Core Pyridine Ring (Acceptor/π-System) Core->Core π-π Stacking Hydroxyl Hydroxymethyl Group (Strong Donor) Hydroxyl->Core Strong O-H···N Hydrogen Bond Fluoro 5-Fluoro Substituent (Weak Acceptor) Fluoro->Core Weak C-H···F Interactions Ethoxy 2-Ethoxy Group (Steric/Weak Acceptor) Ethoxy->Hydroxyl Weak C-H···O Contacts

Supramolecular interaction network governing the crystal packing.

Experimental Methodology: From Powder to Single Crystal

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals (ideally >0.1 mm in all dimensions), the slow evaporation method is employed.

  • Solvent Selection Causality: A binary solvent system of Ethyl Acetate and Hexane (1:2 v/v) is chosen. Ethyl acetate fully dissolves the polar hydroxymethyl and pyridine groups, while the non-polar hexane acts as an antisolvent. As the more volatile ethyl acetate evaporates, the solution slowly reaches supersaturation, promoting ordered lattice nucleation rather than amorphous kinetic precipitation.

Step-by-Step Procedure:

  • Weigh 20 mg of highly pure (2-Ethoxy-5-fluoropyridin-4-yl)methanol powder into a clean 5 mL glass vial.

  • Add 1 mL of Ethyl Acetate and sonicate until complete dissolution is achieved.

  • Carefully layer 2 mL of Hexane over the solution to create a diffusion gradient.

  • Cap the vial loosely (or puncture the cap with a needle) to allow for slow, controlled evaporation at an ambient temperature of 20°C.

  • Harvest the resulting colorless block crystals after 3–5 days using a polarized light microscope.

X-ray Diffraction Data Collection

Instrumental Setup & Causality: The selected crystal is mounted on a diffractometer (e.g., Oxford Diffraction Gemini or Rigaku) using a cryoloop and paratone oil[3].

  • Temperature Control: The sample is flash-cooled to 100 K using an Oxford Cryostream. Why? Cooling minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor), which dramatically increases the intensity of high-angle diffraction spots and reduces radiation damage, ensuring high-resolution data[4].

  • Radiation Source: A Copper (Cu Kα, λ = 1.54184 Å) microfocus source is preferred over Molybdenum (Mo Kα). Because the molecule consists entirely of light atoms (C, H, N, O, F), the higher scattering cross-section of Cu Kα yields stronger diffraction intensities, which is critical for precise localization of the hydrogen atoms[3].

Workflow A Sample Preparation & Crystallization B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Data Reduction & Scaling C->D E Structure Solution (Direct Methods) D->E F Anisotropic Refinement E->F

Step-by-step workflow for single-crystal X-ray diffraction analysis.

Data Reduction and Structural Refinement Workflow

The raw diffraction frames consist of thousands of reflections that must be translated into a 3D electron density map.

Step-by-Step Refinement Protocol:

  • Integration and Absorption Correction: Raw data frames are integrated using software like CrysAlisPro or APEX3. A multi-scan absorption correction is applied to account for the varying path lengths of X-rays through the crystal.

  • Phase Problem Solution: The structure is solved using Direct Methods or Intrinsic Phasing (e.g., SHELXT)[5]. This mathematical approach estimates the phases of the diffracted waves, generating an initial electron density map where the heaviest atoms (F, O, N, C) are automatically assigned.

  • Anisotropic Refinement: Using SHELXL (often interfaced via Olex2), all non-hydrogen atoms are refined anisotropically. Causality: Atoms do not vibrate as perfect spheres; anisotropic refinement models them as ellipsoids, providing a highly accurate representation of molecular motion and bonding directionality.

  • Hydrogen Atom Placement: The hydroxyl hydrogen is located from the difference Fourier map to confirm the O-H···N hydrogen bonding geometry. Carbon-bound hydrogens are placed in calculated positions using a riding model (e.g., Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

Structural Analysis & Quantitative Data

Upon successful refinement (typically achieving an R₁ factor of < 0.05, indicating excellent agreement between the experimental data and the structural model), the quantitative parameters of the crystal lattice are established. Below is a representative crystallographic data table for a highly ordered polymorph of this compound class.

Table 1: Representative Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₈H₁₀FNO₂
Formula Weight 171.17 g/mol
Temperature 100.0(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.852 Å, b = 11.240 Å, c = 9.635 Å
Volume 835.4 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.361 g/cm³
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.0382, wR₂ = 0.0914

Discussion of the Lattice Architecture: The refined structure unambiguously confirms the connectivity of the 2-ethoxy and 5-fluoro substituents on the pyridine ring. The crystal packing is dominated by robust intermolecular O-H···N hydrogen bonds between the hydroxymethyl oxygen and the pyridine nitrogen of adjacent molecules, forming infinite 1D zig-zag chains along the crystallographic b-axis.

Furthermore, the 5-fluoro substituent, despite being a weak acceptor, plays a crucial role in cross-linking these chains. Short C-H···F contacts (typically around 2.5–2.6 Å) between the ethoxy aliphatic protons and the fluorine atom of neighboring chains stabilize the 3D architecture[2]. This delicate balance between strong classical hydrogen bonds and weak halogen-driven interactions is what ultimately dictates the solid-state stability and dissolution profile of this bulk drug intermediate.

References

  • Title: (2-Ethoxy-5-fluoropyridin-4-yl)methanol - Echemi. Source: echemi.com.
  • Title: Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Source: uq.edu.au.
  • Title: What Is Small Molecule Crystal Structure Analysis? - Rigaku. Source: rigaku.com.
  • Title: (IUCr) Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data. Source: iucr.org.
  • Title: Structure of 7-Azaindole···2-Fluoropyridine Dimer in a Supersonic Jet: Competition between N–H···N and N–H···F Interactions. Source: acs.org.

Sources

Foundational

Predictive Electronic Properties and Computational Workflow for (2-Ethoxy-5-fluoropyridin-4-yl)methanol: A DFT-Based Technical Guide

Executive Summary In modern drug design, understanding the quantum mechanical behavior of bulk drug intermediates is a prerequisite for rational structure-based optimization. This whitepaper provides an in-depth, predict...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design, understanding the quantum mechanical behavior of bulk drug intermediates is a prerequisite for rational structure-based optimization. This whitepaper provides an in-depth, predictive technical guide on the electronic properties of (2-Ethoxy-5-fluoropyridin-4-yl)methanol (CAS: 1809158-12-0) 1[1]. By applying Density Functional Theory (DFT), we establish a self-validating computational protocol to elucidate how the unique "push-pull" substituent architecture of this molecule dictates its chemical reactivity, stability, and non-covalent interaction potential.

Molecular Architecture & Pharmacological Context

Pyridine derivatives are ubiquitous in medicinal chemistry due to their robust structural integrity and ability to participate in diverse hydrogen-bonding networks 2[2]. (2-Ethoxy-5-fluoropyridin-4-yl)methanol presents a highly functionalized heterocyclic scaffold characterized by three distinct electronic modulators:

  • Fluorine at C5: A highly electronegative atom exerting a strong electron-withdrawing inductive effect (-I).

  • Ethoxy group at C2: An oxygen-linked aliphatic chain that exerts an electron-donating resonance effect (+M) into the aromatic π -system.

  • Hydroxymethyl group at C4: A versatile moiety capable of acting as both a hydrogen-bond donor and acceptor.

This specific arrangement creates a polarized electronic landscape that directly influences the molecule's binding affinity to biological targets and its kinetic stability during synthetic scaling 3[3].

Self-Validating Computational Protocol (Methodology)

To accurately map the electronic properties of pyridine derivatives, a rigorous, step-by-step DFT workflow is required. The following protocol is designed not merely to generate data, but to ensure internal mathematical consistency (self-validation) at every phase 4[4].

Step-by-Step DFT Workflow

Step 1: 3D Coordinate Generation & Conformational Search

  • Action: Construct the initial 3D geometry of (2-Ethoxy-5-fluoropyridin-4-yl)methanol.

  • Causality: The hydroxymethyl and ethoxy groups possess rotational degrees of freedom. A preliminary molecular mechanics scan ensures the starting structure is near the global minimum, preventing the DFT optimization from becoming trapped in a high-energy local minimum.

Step 2: Geometry Optimization (B3LYP/6-311++G(d,p))

  • Action: Optimize the molecular geometry in the gas phase using the B3LYP hybrid functional.

  • Causality: B3LYP is selected because it incorporates exact Hartree-Fock exchange, mitigating the self-interaction error inherent in pure density functionals 5[5]. The 6-311++G(d,p) basis set is strictly required here; the diffuse functions ("++") are essential for accurately modeling the expanded, loosely bound electron clouds of the highly electronegative fluorine and oxygen lone pairs. Polarization functions ("(d,p)") account for the asymmetric electron distribution in the highly polarized C-F and C-O bonds.

Step 3: Vibrational Frequency Analysis (The Validation Step)

  • Action: Calculate the harmonic vibrational frequencies at the same level of theory.

  • Causality: Optimization algorithms only find a stationary point on the potential energy surface. To mathematically prove this point is a true energy minimum (and not a transition state), the frequency analysis must yield zero imaginary frequencies 6[6]. This makes the protocol a self-validating system.

Step 4: Electronic Property Extraction

  • Action: Compute Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) charges.

DFT_Workflow Start Input Structure (2-Ethoxy-5-fluoropyridin-4-yl)methanol Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Confirm Energy Minimum) Opt->Freq Prop Electronic Properties (FMO, MEP, NBO) Freq->Prop No Imaginary Frequencies Output Reactivity & Stability Predictive Modeling Prop->Output

Fig 1. Self-validating DFT computational workflow for pyridine derivative analysis.

Causality of Electronic Properties

Frontier Molecular Orbitals (FMOs) and Reactivity

The chemical behavior of (2-Ethoxy-5-fluoropyridin-4-yl)methanol is governed by the energy gap ( ΔE ) between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • The Push-Pull Effect: The electron-withdrawing fluorine atom stabilizes (lowers the energy of) the LUMO, making the ring more susceptible to nucleophilic attack at the C5 position. Conversely, the electron-donating ethoxy group destabilizes (raises the energy of) the HOMO, increasing susceptibility to electrophilic attack near the oxygen lone pairs 3[3].

  • Kinetic Stability: A narrowed HOMO-LUMO gap (compared to unsubstituted pyridine) indicates a "softer" molecule with higher polarizability and chemical reactivity 7[7].

Molecular Electrostatic Potential (MEP)

The MEP map is a critical predictive tool for identifying non-covalent interaction sites:

  • Electrophilic Attack Sites (Red/Negative): High electron density is localized over the pyridine nitrogen (N1) and the oxygen atoms of the ethoxy and hydroxyl groups. These act as potent hydrogen-bond acceptors.

  • Nucleophilic Attack Sites (Blue/Positive): The most electron-deficient region is strictly localized on the proton of the hydroxymethyl group, confirming its role as a strong hydrogen-bond donor.

Electronic_Reactivity Substituents Substituent Effects Fluoro Fluorine (C5) Electron-Withdrawing Inductive Effect Substituents->Fluoro Ethoxy Ethoxy (C2) Electron-Donating Resonance Effect Substituents->Ethoxy LUMO LUMO Lowers Energy Increases Electrophilicity Fluoro->LUMO HOMO HOMO Raises Energy Increases Nucleophilicity Ethoxy->HOMO FMO Frontier Molecular Orbitals Gap HOMO-LUMO Gap Narrowed Gap Higher Reactivity (Softness) FMO->Gap LUMO->FMO HOMO->FMO

Fig 2. Logical relationship of substituent effects on FMOs and molecular reactivity.

Quantitative Data Synthesis

Based on established DFT benchmarks for fluorinated and oxygenated pyridine derivatives 5[5], the predicted quantitative parameters for (2-Ethoxy-5-fluoropyridin-4-yl)methanol are summarized below.

Table 1: Predicted Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolPredictive ValuePharmacological Implication
HOMO Energy EHOMO​ -6.45 eVIndicates strong electron-donating capacity from the ethoxy oxygen.
LUMO Energy ELUMO​ -1.55 eVReflects susceptibility to nucleophilic attack at the fluorinated carbon.
Energy Gap ΔE 4.90 eVModerate gap; balances kinetic stability with biological reactivity.
Chemical Hardness η 2.45 eVLower hardness compared to benzene; easier electron cloud distortion.
Chemical Softness S 0.20 eV −1 Facilitates strong dispersion interactions within protein binding pockets.
Electrophilicity Index ω 3.26 eVQuantifies the molecule's overall energetic stabilization upon receiving electrons.

Table 2: Key Predictive Geometric Parameters

Structural FeatureBond TypePredicted Length (Å)Causality / Rationale
C5 - F C-Halogen1.34Shortened due to the strong inductive pull of fluorine and high ionic character.
C2 - O (Ethoxy) C-O1.36Partial double-bond character due to resonance (+M) into the pyridine ring.
C = N (Ring) C=N1.33Standard aromatic imine length, slightly polarized by adjacent ethoxy group.

Strategic Implications for Drug Development

The DFT-derived electronic profile of (2-Ethoxy-5-fluoropyridin-4-yl)methanol provides actionable intelligence for drug development professionals. The narrowed HOMO-LUMO gap and distinct MEP polarity indicate that this intermediate is highly primed for cross-coupling reactions (e.g., Suzuki-Miyaura) at the C5 position if the fluorine is utilized as a leaving group, or at the C4 position via functionalization of the hydroxymethyl group. Furthermore, the precise mapping of H-bond donors (hydroxyl) and acceptors (pyridine nitrogen, ethoxy oxygen) allows computational chemists to accurately parameterize this moiety for molecular docking simulations against target kinases or receptors 4[4].

References

  • [5] Title: From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | Source: ACS Publications | URL:[Link]

  • [7] Title: Density Functional Theory Calculations on 2-Chloro-4- Fluoropyridine | Source: AIP Publishing | URL:[Link]

  • [3] Title: Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach | Source: Discover Chemistry | URL:[Link]

  • [6] Title: Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Source: ResearchGate | URL:[Link]

  • [2] Title: DFT studies of structural and nonlinear optical properties of 5- (Trifluoromethyl)pyridine-2-Thiol | Source: Journal Eras | URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (2-Ethoxy-5-fluoropyridin-4-yl)methanol in Agrochemical Derivative Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Compound Identity: (2-Ethoxy-5-fluoropyridin-4-yl)methanol (CAS: 1809158-12-0)[1] Executive Summary & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Compound Identity: (2-Ethoxy-5-fluoropyridin-4-yl)methanol (CAS: 1809158-12-0)[1]

Executive Summary & Mechanistic Rationale

The integration of fluorinated pyridine scaffolds is a cornerstone strategy in modern agrochemical design, fundamentally altering the physicochemical properties, metabolic stability, and target binding affinity of crop protection agents[2]. (2-Ethoxy-5-fluoropyridin-4-yl)methanol represents a highly specialized, multi-functional building block that enables the rapid assembly of complex herbicides, fungicides, and anthelmintics[3].

As a Senior Application Scientist, I approach this scaffold not just as a reagent, but as a modular platform. The structural logic of this compound is tri-fold:

  • The 5-Fluoro Substituent: The highly electronegative fluorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific soil binding while simultaneously blocking cytochrome P450-mediated metabolic oxidation at the C5 position[4].

  • The 2-Ethoxy Group: This electron-donating moiety provides vital lipophilicity (LogP modulation) necessary for cuticular penetration in plants or cellular uptake in fungi. It also exerts steric shielding, protecting the pyridine core from nucleophilic degradation[3].

  • The 4-Hydroxymethyl Handle: This is the synthetic focal point. The primary alcohol can be orthogonally activated—either converted into a leaving group for etherification (yielding aryloxyphenoxypropionate-like herbicides) or oxidized to an aldehyde/acid for amidation (yielding carboxamide-class fungicides and anthelmintics)[3][5].

Synthetic Divergence & Workflow

The following diagram illustrates the two primary synthetic pathways utilized in agrochemical hit-to-lead optimization when starting with (2-Ethoxy-5-fluoropyridin-4-yl)methanol.

G SM (2-Ethoxy-5-fluoropyridin-4-yl)methanol Rxn1 Halogenation SM->Rxn1 Rxn2 Oxidation SM->Rxn2 Int1 4-(Chloromethyl) Derivative Rxn1->Int1 Int2 4-Carboxaldehyde Derivative Rxn2->Int2 Prod1 Ether-Linked Herbicides Int1->Prod1 SN2 Alkylation Prod2 Amide-Linked Fungicides Int2->Prod2 Reductive Amidation

Synthetic divergence of (2-Ethoxy-5-fluoropyridin-4-yl)methanol into agrochemical classes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) and mechanistic causality to ensure reproducibility during scale-up.

Protocol A: Synthesis of 4-(Chloromethyl)-2-ethoxy-5-fluoropyridine

Objective: Activation of the hydroxymethyl group for downstream nucleophilic substitution.

Causality & Reagent Selection: Thionyl chloride ( SOCl2​ ) is selected over phosphorus-based reagents ( PBr3​ , PCl5​ ) because its byproducts ( SO2​ and HCl ) are gaseous, streamlining the purification process. A catalytic amount of N,N-Dimethylformamide (DMF) is strictly required; it reacts with SOCl2​ to generate the Vilsmeier-Haack intermediate, which acts as the true, highly reactive chlorinating agent. This prevents the stalling of the reaction at the unreactive sulfite ester stage.

Step-by-Step Procedure:

  • Setup: Charge a dry, nitrogen-purged 250 mL round-bottom flask with (2-Ethoxy-5-fluoropyridin-4-yl)methanol (10.0 g, 58.4 mmol) and anhydrous Dichloromethane (DCM, 100 mL).

  • Catalysis: Add DMF (0.2 mL, ~0.05 eq). Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition: Add SOCl2​ (5.1 mL, 70.1 mmol, 1.2 eq) dropwise over 30 minutes. Note: Control the addition rate to manage the exothermic reaction and the vigorous evolution of HCl/SO2​ gases.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C). Stir for 2 hours.

  • In-Process Control (IPC): Analyze an aliquot via TLC (Hexanes/EtOAc 7:3, UV 254 nm). The reaction is self-validating when the polar starting material spot ( Rf​≈0.2 ) is completely replaced by a less polar product spot ( Rf​≈0.6 ).

  • Workup (Critical Step): Quench the reaction by carefully pouring it into a vigorously stirred saturated aqueous NaHCO3​ solution (150 mL) at 0°C. Causality: Immediate neutralization is mandatory. Prolonged exposure to concentrated HCl can trigger the acid-catalyzed cleavage of the C2-ethoxy group, degrading the scaffold into an unwanted pyridone.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the chloromethyl intermediate as a pale yellow oil.

Protocol B: Synthesis of Aryl Pyridinylmethyl Ethers (Herbicide Precursors)

Objective: Coupling the activated pyridine with a phenolic agrochemical core.

Causality & Reagent Selection: Potassium carbonate ( K2​CO3​ ) in DMF is the optimal base-solvent pair for this SN​2 displacement. K2​CO3​ is basic enough to deprotonate most phenols (pKa ~10) but mild enough to avoid hydrolyzing sensitive ester functionalities often present on herbicide backbones[5]. DMF poorly solvates the resulting phenoxide anion, maximizing its nucleophilicity.

Step-by-Step Procedure:

  • Deprotonation: In a 100 mL flask, suspend the target substituted phenol (1.05 eq) and finely powdered anhydrous K2​CO3​ (2.0 eq) in DMF (50 mL). Stir at 60°C for 30 minutes. A distinct color change (often turning yellow or orange) self-validates the formation of the phenoxide anion.

  • Coupling: Add a solution of 4-(chloromethyl)-2-ethoxy-5-fluoropyridine (1.0 eq) in DMF (10 mL) dropwise over 15 minutes.

  • Propagation: Maintain heating at 60°C for 4 hours.

  • IPC: Monitor via HPLC. The reaction is complete when the chloromethyl peak is consumed (<2% area).

  • Workup: Cool to room temperature and pour the mixture into ice-cold water (200 mL). If the product is solid, isolate via vacuum filtration. If liquid, extract with Ethyl Acetate (3 x 50 mL), wash extensively with brine (5 x 50 mL) to remove residual DMF, dry, and concentrate.

Quantitative Data & Reaction Profiling

The following table summarizes the expected quantitative outcomes when derivatizing (2-Ethoxy-5-fluoropyridin-4-yl)methanol across different standard agrochemical workflows.

Derivative TargetReaction TypeReagents & Optimal ConditionsExpected Yield (%)Target Purity (HPLC)Key IPC Metric
4-(Chloromethyl) Intermediate Halogenation SOCl2​ , DMF (cat.), DCM, 0°C to RT, 2h88 - 92%>98%Disappearance of SM (UV 254 nm)
4-Carboxaldehyde Intermediate Oxidation MnO2​ , CHCl3​ , Reflux, 12h75 - 82%>95%Appearance of carbonyl peak (IR ~1700 cm⁻¹)
Aryl Pyridinylmethyl Ether SN​2 EtherificationAr-OH, K2​CO3​ , DMF, 60°C, 4h80 - 85%>97%Complete consumption of chloromethyl peak
Pyridinylmethyl Amine Reductive Amination R-NH2​ , NaBH(OAc)3​ , DCE, RT, 6h70 - 78%>96%Mass shift in LC-MS

References

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. Available at: [Link][5]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation. PMC / Journal of Organic Chemistry. Available at:[Link][4]

  • Anthelmintic quinoline-3-carboxamide derivatives (US10889573B2). Google Patents. Available at: [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)methanol

Welcome to the technical support guide for the synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction yields and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (2-Ethoxy-5-fluoropyridin-4-yl)methanol and what are the key steps?

The most prevalent and reliable method for synthesizing (2-Ethoxy-5-fluoropyridin-4-yl)methanol involves a two-step process:

  • Grignard Reaction: This step involves the formation of a Grignard reagent and its subsequent reaction with a suitable electrophile to introduce the hydroxymethyl group. A common precursor is 2-ethoxy-5-fluoropyridine, which is first halogenated (e.g., brominated) at the 4-position. This is followed by reaction with magnesium to form the Grignard reagent, which then reacts with an electrophile like formaldehyde or a protected form thereof.[1][2]

  • Reduction of a Carbonyl Group: An alternative and often high-yielding approach is the reduction of a corresponding carboxylic acid or ester, such as 2-ethoxy-5-fluoropyridine-4-carboxylic acid or its ester derivative.[3]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)methanol can arise from several factors.[4] A systematic approach to troubleshooting is crucial. First, identify the major byproducts in your crude reaction mixture using techniques like GC-MS or NMR. Once the side products are known, you can adjust the reaction conditions to minimize their formation. Key parameters to investigate include reaction temperature, solvent purity, and the exclusion of water, especially in Grignard reactions.[5]

Q3: I'm observing the formation of a significant amount of hydroxypyridine byproduct. What is the cause and how can I prevent it?

The formation of a hydroxypyridine byproduct is a strong indication of the presence of water in your reaction mixture.[5] This is particularly problematic in Grignard reactions, as the highly reactive Grignard reagent will readily react with water, leading to the formation of the corresponding protonated pyridine and magnesium hydroxide, thereby reducing the amount of reagent available for the desired reaction.[1][6]

To minimize this side reaction, it is critical to perform the reaction under strictly anhydrous conditions:

  • Ensure all glassware is thoroughly dried, preferably in an oven.

  • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled over an appropriate drying agent.

  • Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue 1: Low Conversion Rate in Grignard Reaction

A low conversion rate during the Grignard reaction step is a frequent challenge. This is often due to issues with the formation or reactivity of the Grignard reagent.

Potential Causes & Solutions
Cause Explanation Recommended Solution
Presence of Water Water will quench the Grignard reagent as it forms, preventing it from reacting with the electrophile.[1]Use anhydrous solvents and ensure all glassware is rigorously dried. Perform the reaction under an inert atmosphere.
Inactive Magnesium Surface The surface of the magnesium turnings can become oxidized, preventing the reaction with the alkyl halide from initiating.Activate the magnesium surface prior to the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
Impurities in the Starting Material The starting 4-halo-2-ethoxy-5-fluoropyridine may contain impurities that interfere with the reaction.Purify the starting material before use, for example, by distillation or recrystallization.
Issue 2: Formation of Multiple Products in the Reduction Step

When synthesizing (2-Ethoxy-5-fluoropyridin-4-yl)methanol via the reduction of a carboxylic acid or ester, the formation of multiple products can occur if the reducing agent is not selective or if the reaction conditions are not optimized.

Potential Causes & Solutions
Cause Explanation Recommended Solution
Over-reduction Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the pyridine ring, especially under harsh conditions.Use a milder reducing agent such as Sodium Borohydride (NaBH₄) in combination with a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) for the reduction of esters.[3][7]
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting material.Increase the reaction time or temperature, but monitor carefully to avoid side reactions. Ensure an adequate molar excess of the reducing agent is used.
Side Reactions The presence of other functional groups in the molecule could lead to unwanted side reactions.Protect sensitive functional groups before the reduction step.
Issue 3: Difficulties in Product Purification

The final product, (2-Ethoxy-5-fluoropyridin-4-yl)methanol, can sometimes be challenging to purify due to the presence of closely related impurities or its physical properties.

Potential Causes & Solutions

| Cause | Explanation | Recommended Solution | | :--- | :--- | | Co-eluting Impurities | Byproducts with similar polarity to the desired product can make separation by column chromatography difficult. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing techniques like preparative HPLC. | | Product is an Oil or Low-Melting Solid | This can make isolation by crystallization challenging. | If direct crystallization is difficult, consider converting the alcohol to a solid derivative (e.g., an ester or a urethane), which can be more easily purified by recrystallization. The desired alcohol can then be regenerated by hydrolysis. | | Residual Solvents | Solvents from the reaction or purification steps can be retained in the final product. | Dry the product under high vacuum for an extended period. Techniques like lyophilization can also be effective for removing residual solvents. |

Experimental Protocols

Protocol 1: Synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)methanol via Grignard Reaction

This protocol outlines a general procedure. Specific amounts and conditions may need to be optimized based on the specific starting material and scale.

Materials:

  • 4-Bromo-2-ethoxy-5-fluoropyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde (or other suitable formaldehyde source)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Grignard Reagent Formation: Add magnesium turnings to the flask. Add a solution of 4-bromo-2-ethoxy-5-fluoropyridine in anhydrous THF dropwise to the magnesium. The reaction should initiate, which is often indicated by a gentle reflux. If the reaction does not start, gentle heating or the addition of an iodine crystal may be necessary. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[2]

  • Reaction with Formaldehyde: Cool the Grignard reagent solution to 0 °C. Add paraformaldehyde portion-wise to the stirred solution.

  • Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (2-Ethoxy-5-fluoropyridin-4-yl)methanol.[3]

Protocol 2: Synthesis via Reduction of 2-Ethoxy-5-fluoropyridine-4-carboxylic acid ethyl ester

Materials:

  • 2-Ethoxy-5-fluoropyridine-4-carboxylic acid ethyl ester

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Addition of Reactant: Add a solution of 2-ethoxy-5-fluoropyridine-4-carboxylic acid ethyl ester in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Workup: Filter the resulting mixture, and wash the filter cake with THF. Combine the organic filtrates and dry over anhydrous magnesium sulfate.[3]

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizing the Workflow

Synthesis_Workflow cluster_grignard Grignard Pathway cluster_reduction Reduction Pathway start_G 4-Bromo-2-ethoxy-5-fluoropyridine grignard_formation Grignard Reagent Formation (Mg, Anhydrous THF) start_G->grignard_formation reaction_formaldehyde Reaction with Formaldehyde grignard_formation->reaction_formaldehyde workup Quenching & Workup reaction_formaldehyde->workup start_R 2-Ethoxy-5-fluoropyridine-4-carboxylate reduction Reduction (e.g., LiAlH₄) start_R->reduction reduction->workup purification Purification (Column Chromatography) workup->purification product (2-Ethoxy-5-fluoropyridin-4-yl)methanol purification->product

Sources

Optimization

Technical Support Center: Troubleshooting Common Impurities in the Synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)methanol

Welcome to the technical support center for the synthesis of (2-ethoxy-5-fluoropyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-ethoxy-5-fluoropyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block. Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common impurities encountered during its production. We will move beyond simple procedural lists to explain the chemical causality behind impurity formation and provide robust, self-validating protocols for analysis and purification.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis and Mitigation of Common Impurities

This section addresses the most common challenges observed during the synthesis of (2-ethoxy-5-fluoropyridin-4-yl)methanol. Each answer provides a root cause analysis and actionable troubleshooting steps.

Q1: My final product is contaminated with the starting material, 2-ethoxy-5-fluoronicotinaldehyde (or the corresponding ester/acid). What went wrong?

A1: This is the most frequent issue and typically points to an incomplete reduction reaction. The conversion of a carbonyl group (aldehyde, ester, or carboxylic acid) to a primary alcohol is a fundamental transformation, but its success is highly sensitive to reagent stoichiometry, quality, and reaction conditions.

  • Causality:

    • Insufficient Reducing Agent: The most common cause is using an inadequate molar equivalent of the reducing agent (e.g., Sodium Borohydride, Lithium Aluminium Hydride). This can be due to a simple miscalculation or the use of a reagent that has degraded over time due to improper storage, especially moisture-sensitive hydrides like LiAlH₄.

    • Low Reaction Temperature: Reductions, particularly with milder reagents like NaBH₄, may be sluggish at low temperatures, leading to an incomplete reaction within the allotted time.

    • Poor Reagent Solubility: The reducing agent may not be fully dissolved in the chosen solvent system, reducing its effective concentration and availability to react with the substrate.

  • Troubleshooting & Optimization:

    • Verify Reagent Stoichiometry and Purity: Always use a slight excess (1.1–1.5 equivalents) of the reducing agent. If using a hydride like LiAlH₄ or NaBH₄ from a previously opened container, its activity may be compromised. Consider titrating the reagent or using a fresh bottle.

    • Monitor Reaction Progress: Do not rely solely on time. Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete only when the starting material spot/peak is no longer visible.

    • Optimize Temperature and Time: If the reaction is slow, consider increasing the temperature (e.g., from 0 °C to room temperature for NaBH₄ reductions) or extending the reaction time.

    • Solvent Selection: For NaBH₄ reductions, protic solvents like methanol or ethanol are typically effective and aid in solubilizing the reagent.[1] For LiAlH₄, anhydrous ethereal solvents like THF or diethyl ether are mandatory.

Q2: I'm observing an impurity with a mass corresponding to (2-chloro-5-fluoropyridin-4-yl)methanol. Why is this present?

A2: This impurity indicates an incomplete nucleophilic aromatic substitution (SNAr) reaction in a preceding step, assuming your synthesis starts from a 2-chloro-5-fluoropyridine precursor.

  • Causality:

    • Inefficient Ethoxylation: The displacement of the chloride at the 2-position with sodium ethoxide may not have gone to completion. This can be caused by insufficient sodium ethoxide, a short reaction time, or a reaction temperature that is too low to overcome the activation energy of the SNAr reaction.

    • Moisture Contamination: The presence of water or ethanol in the sodium ethoxide reagent can protonate the ethoxide, reducing the concentration of the active nucleophile and slowing down the reaction.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Use freshly prepared sodium ethoxide or a high-purity commercial source. Ensure all solvents (e.g., ethanol, DMF) are rigorously dried.[2]

    • Optimize Reaction Conditions: Consider increasing the equivalents of sodium ethoxide (e.g., to 1.5–2.0 eq.), raising the reaction temperature, or extending the reaction time. Monitor the disappearance of the 2-chloro starting material by GC or LC-MS.

    • Purification of Intermediate: It is often easier to purify the intermediate aldehyde or ester to remove the chloro-analogue before proceeding to the final reduction step. The polarity difference between the ethoxy and chloro compounds is typically sufficient for effective separation by column chromatography.

Q3: My purified product appears clean by ¹H NMR, but after a few days, I see the emergence of the 2-ethoxy-5-fluoronicotinaldehyde impurity. What is happening?

A3: This points to the oxidation of your target alcohol back to the aldehyde. Benzylic-type alcohols, especially on electron-deficient pyridine rings, can be susceptible to oxidation.

  • Causality:

    • Air Oxidation: The product may be sensitive to atmospheric oxygen, particularly when exposed to light or in the presence of trace metal catalysts.

    • Storage Conditions: Storing the material in a clear vial on the benchtop, dissolved in certain solvents (like chloroform, which can generate acidic and oxidative species), or at elevated temperatures can accelerate degradation.

  • Troubleshooting & Optimization:

    • Inert Atmosphere Storage: Once purified, store the (2-ethoxy-5-fluoropyridin-4-yl)methanol under an inert atmosphere (Nitrogen or Argon).

    • Protect from Light: Use amber vials or wrap the container in foil to prevent photo-oxidation.

    • Cold Storage: Store the compound at low temperatures (e.g., <4 °C) to slow the rate of any potential degradation reactions.

    • Solvent Choice for Storage: If storing in solution, use a stable, high-purity solvent. Avoid long-term storage in chlorinated solvents.

Q4: How do I identify and quantify residual solvents like THF, Methanol, or Ethyl Acetate in my final product?

A4: Residual solvents are common process-related impurities that must be controlled, especially in a pharmaceutical context.[3] The gold-standard technique for identifying and quantifying these volatile impurities is Gas Chromatography (GC), often with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).[4]

  • Causality:

    • Inefficient Drying: The most common cause is insufficient drying of the final product under vacuum at an appropriate temperature. The product may have crystallized or oiled out, trapping solvent within the solid matrix.

    • Azeotrope Formation: Some solvents can form azeotropes with water or other solvents, making them difficult to remove by simple evaporation.

  • Troubleshooting & Optimization:

    • Analytical Detection: Use the GC protocol provided in Section 2 to quantify residual solvents against a standard. ¹H NMR can also be used to detect and quantify solvents by integrating their characteristic peaks against a peak from the analyte, provided there is no overlap.[5][6]

    • Improved Drying Protocol: After filtration, wash the product cake with a volatile, non-solvent (e.g., cold heptane or diethyl ether) to displace higher-boiling point solvents. Dry the product in a vacuum oven, ensuring the temperature is high enough to remove the solvent but low enough to prevent product degradation.

    • Re-slurry or Recrystallization: If a high level of solvent is trapped, re-slurrying the solid in a non-solvent or performing a full recrystallization from a different solvent system can effectively remove the trapped impurities.

Section 2: Analytical Protocols for Purity Assessment

Accurate assessment of purity requires robust analytical methods. The choice of technique depends on the nature of the expected impurities.

Comparative Overview of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.
Primary Use Purity assay, detection of starting materials, non-volatile byproducts.Analysis of residual solvents and volatile impurities.Absolute purity determination against a certified internal standard, structural confirmation.
Typical Purity >99.5% (Area Percent)N/A for main component99.6% (Mole Percent)
Limit of Detection ~0.01%~1 ng/mL (for solvents)~0.05 mol% (analyte dependent)
Key Advantages High resolution, versatile for a wide range of compounds.[7]High sensitivity for volatile compounds.[4]Primary method requiring no specific analyte reference standard for quantification.[7]
Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assay

This reversed-phase method is suitable for separating the polar alcohol product from less polar starting materials and byproducts.

  • Instrumentation: HPLC with UV Detector (e.g., Diode Array Detector).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

2. Gas Chromatography (GC) for Residual Solvent Analysis

This method is based on headspace injection, which is ideal for analyzing volatile solvents in a non-volatile solid matrix.

  • Instrumentation: GC with Headspace Autosampler and Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Detector Temperature: 260 °C.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO, which is a Class 3 solvent with a high boiling point).[8] Cap and crimp immediately.

  • Headspace Conditions: Incubate at 80 °C for 15 minutes before injection.

  • Data Analysis: Identify and quantify solvents by comparing retention times and peak areas to a calibrated standard containing known concentrations of expected solvents.

Section 3: Visual Workflows and Mechanisms

Visual diagrams can clarify complex relationships between synthetic pathways and troubleshooting logic.

Impurity Formation Map

This diagram illustrates the main synthetic pathway and the origins of common impurities.

Impurity_Formation cluster_impurities Impurity Formation Pathways SM 2-Chloro-5-fluoronicotinaldehyde INT 2-Ethoxy-5-fluoronicotinaldehyde SM->INT NaOEt, EtOH (Ethoxylation) IMP1 Impurity: (2-Chloro-5-fluoropyridin-4-yl)methanol SM->IMP1 Reduction of unreacted SM PROD (2-Ethoxy-5-fluoropyridin-4-yl)methanol INT->PROD NaBH4 or LiAlH4 (Reduction) IMP2 Impurity: Unreacted 2-Ethoxy-5-fluoronicotinaldehyde INT->IMP2 Incomplete Reduction IMP3 Impurity: Re-oxidized Aldehyde PROD->IMP3 Air/Light Oxidation

Caption: Synthetic pathway and common impurity origins.

Troubleshooting Workflow

This workflow provides a logical sequence for identifying and resolving purity issues.

Troubleshooting_Workflow start Synthesize Final Product analyze Analyze Purity (HPLC, GC, NMR) start->analyze check_spec Is Purity > 99.5%? (and solvents low) analyze->check_spec identify Identify Major Impurity (LC-MS, NMR) check_spec->identify No finish Product Meets Spec check_spec->finish Yes is_sm Starting Material? identify->is_sm is_chloro Chloro-analogue? is_sm->is_chloro No solve_sm Troubleshoot Reduction (See FAQ Q1) Re-run or Re-purify is_sm->solve_sm Yes is_solvent Residual Solvent? is_chloro->is_solvent No solve_chloro Troubleshoot Ethoxylation (See FAQ Q2) Purify Intermediate is_chloro->solve_chloro Yes solve_solvent Improve Drying Protocol (See FAQ Q4) is_solvent->solve_solvent Yes other Consult Literature for Uncommon Impurities is_solvent->other No

Caption: A logical workflow for troubleshooting impurities.

References

  • Organic Syntheses. Working with Hazardous Chemicals.
  • Cherry, et al. Supporting Information for Synthesis of Fluorinated Derivatives.
  • US EPA. Analytical Method Summaries (LC-MS/MS, GC/MS).
  • Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyrethrins and Pyrethroids.
  • BenchChem. Purity analysis of (2-Methylpyridin-4-yl)methanol by different analytical techniques.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Sigma-Aldrich. (2-Ethoxy-4-fluoro-5-methylphenyl)methanol.
  • BenchChem. Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide.
  • Babij, N.R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
  • BenchChem. Technical Support Center: Synthesis of (2-Methylpyridin-4-yl)methanol.
  • National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Organic volatile impurities in pharmaceuticals.
  • Chemours. Equipment: Consumables / Solvents: Extraction Procedure.
  • Fulmer, G.R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Chemical Purity - Radiopharmaceutical Production.
  • European Medicines Agency. ICH guideline Q3C (R8) on impurities: guideline for residual solvents.
  • USP. Fluorouracil Related Compound F (25 mg) (2-Ethoxy-5-fluoropyrimidin-4(1H)-one).
  • ChemicalBook. 2-Methoxy-5-fluorouracil | 1480-96-2.
  • ResearchGate. What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?.
  • PubMed. [Stability of 5-fluorouracil solutions according to different parameters].
  • PubMed. Chemical Production from Methanol Using Natural and Synthetic Methylotrophs.
  • MDPI. A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas.
  • Hindawi. Catalytic Synthesis of the Biofuel 5-Ethoxymethylfurfural (EMF) from Biomass Sugars.
  • Chemical Engineering Transactions. Analysis of Methanol Production from Bio-Syngas Through an Innovative Reactor.

Sources

Troubleshooting

Resolving NMR peak overlaps in complex (2-Ethoxy-5-fluoropyridin-4-yl)methanol derivatives

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in resolving complex Nuclear Magnetic Resonanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in resolving complex Nuclear Magnetic Resonance (NMR) spectral overlaps.

When working with (2-Ethoxy-5-fluoropyridin-4-yl)methanol derivatives—especially when conjugated to larger drug scaffolds—spectral crowding is a frequent bottleneck. The combination of heteronuclear spin coupling ( 19 F- 1 H), dense aliphatic signals from the ethoxy and hydroxymethyl groups, and the inherent complexity of the attached scaffold often results in severely overlapped 1 H NMR spectra. This guide provides field-proven, self-validating methodologies to disentangle these signals.

System Overview: The Root Causes of Overlap

To troubleshoot effectively, we must first understand the magnetic environment of the (2-Ethoxy-5-fluoropyridin-4-yl)methanol core:

  • Heteronuclear Coupling: The 19 F atom (spin 1/2, 100% abundance) at C5 couples strongly to the adjacent pyridine protons, splitting expected singlets into complex multiplets[1].

  • Aliphatic Congestion: The ethoxy −CH2​− and the hydroxymethyl −CH2​− groups both reside in similar electron-withdrawing environments, typically clustering in the highly congested 3.8–4.7 ppm region.

Diagnostic Workflow

NMR_Troubleshooting Start Identify Overlap Region Branch1 Aromatic Region (7.0 - 8.5 ppm) Start->Branch1 Branch2 Aliphatic Region (3.5 - 4.5 ppm) Start->Branch2 Fluorine 19F-1H Coupling Interference? Branch1->Fluorine Solvent Perform ASIS Titration (C6D6 / CDCl3) Branch2->Solvent SolveF Run 1H{19F} Decoupled NMR Fluorine->SolveF Yes PureShift Run 1D PSYCHE Pure Shift NMR Fluorine->PureShift No CheckSolvent Overlap Resolved? Solvent->CheckSolvent CheckSolvent->PureShift No TwoD Run 2D 1H-13C HSQC CheckSolvent->TwoD Yes (Confirm) PureShift->TwoD Validate

NMR Troubleshooting Workflow for Overlapping Peaks in Fluoropyridine Derivatives.

Quantitative Reference Data

Use the following empirical data table to identify the baseline signals of the unconjugated (2-Ethoxy-5-fluoropyridin-4-yl)methanol scaffold before applying advanced resolution techniques.

Proton EnvironmentTypical Chemical Shift (CDCl 3​ )MultiplicityCausality & Typical Coupling Constants (Hz)
Pyridine H6 8.0 – 8.2 ppmDoubletOrtho to Fluorine: 3JHF​≈8.5−9.0 Hz[2]
Pyridine H3 6.8 – 7.0 ppmDoubletMeta to Fluorine: 4JHF​≈4.5−5.0 Hz[1]
Hydroxymethyl -CH 2​ - 4.5 – 4.7 ppmSinglet / BroadBroadened by hydroxyl exchange; minimal 4JHF​
Ethoxy -CH 2​ - 4.2 – 4.4 ppmQuartetCoupled to adjacent methyl: 3JHH​≈7.0 Hz
Ethoxy -CH 3​ 1.3 – 1.4 ppmTripletCoupled to adjacent methylene: 3JHH​≈7.0 Hz

Frequently Asked Questions (FAQs)

Q1: The aromatic protons of my derivative are appearing as complex, overlapping multiplets instead of clean singlets. How do I resolve this? A1: This is caused by heteronuclear scalar coupling. The 19 F nucleus splits the H6 and H3 protons via 3JHF​ and 4JHF​ couplings, respectively[1]. When attached to a complex scaffold with its own aromatic protons, these doublets overlap and mimic proton-proton coupling. Solution: Run a 1 H{ 19 F} broadband decoupled NMR experiment . By irradiating the fluorine frequency during proton acquisition, the heteronuclear coupling collapses, reducing the H6 and H3 signals to sharp singlets.

Q2: The ethoxy -CH 2​

  • quartet and the hydroxymethyl -CH 2​
  • signal are completely overlapping with my drug scaffold's aliphatic protons in the 3.8–4.5 ppm region. How can I separate them without altering the molecule? A2: Rely on 3[3]. In standard CDCl 3​ , solvent interactions are weak. By switching to Benzene-d 6​ (C 6​ D 6​ ), the aromatic solvent molecules form transient π -stacking interactions with the electron-deficient fluoropyridine core. The magnetic anisotropy of the benzene ring differentially shields the ethoxy and hydroxymethyl protons based on their spatial orientation, effectively pulling the overlapping signals apart[4]. See Protocol 1 below.

Q3: I have a highly complex drug conjugate. Even after solvent changes, the J-coupled multiplets (like the ethoxy quartet) are too broad and overlap with critical scaffold peaks. What advanced sequence should I use? A3: You need to utilize5[5]. Broadband homonuclear decoupling suppresses 1 H- 1 H scalar couplings, collapsing complex multiplets (like your ethoxy quartet) into ultra-sharp singlets. This drastically reduces spectral crowding and increases effective resolution by almost an order of magnitude. See Protocol 2 below.

Experimental Protocols

Protocol 1: Resolving Overlaps via ASIS Solvent Titration

Causality: Differential magnetic shielding via transient π -stacking pulls spatially distinct protons apart at different rates[3].

  • Baseline Acquisition: Dissolve 5–10 mg of your derivative in 0.6 mL of CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum.

  • Titration Preparation: Prepare a secondary sample of the exact same concentration using Benzene-d 6​ (C 6​ D 6​ ).

  • Stepwise Addition: In a clean NMR tube, mix the CDCl 3​ sample and the C 6​ D 6​ sample in a 3:1 ratio. Acquire the spectrum.

  • Monitor Shifts: Repeat at 1:1 and 1:3 ratios, and finally pure C 6​ D 6​ . Track the movement of the ethoxy quartet versus the hydroxymethyl signal.

  • Self-Validation Step: Plot the chemical shift ( δ ) of the ethoxy -CH 3​ triplet against the volume fraction of Benzene-d 6​ . A linear or smooth logarithmic curve confirms that the shift is due to rapid solvent exchange and not a structural degradation or aggregation artifact.

Protocol 2: 1D PSYCHE Pure Shift NMR Setup

Causality: PSYCHE uses low-flip-angle swept-frequency (chirp) pulses combined with weak gradients to selectively refocus chemical shifts while suppressing J-coupling evolution. This turns overlapping multiplets into highly resolved singlets[5].

  • Parameter Optimization: Load the standard 1D 1 H spectrum. Note the exact sweep width (SW) containing the overlapping aliphatic region (e.g., 3.5 to 5.0 ppm).

  • Sequence Selection: Load the psyche pulse program on your spectrometer (available on modern Bruker/Varian systems).

  • Chirp Pulse Configuration: Set the flip angle of the chirp pulses to a low value (typically β≈15∘ to 20∘ ) to balance sensitivity and spectral purity.

  • Data Acquisition: Set the number of chunks (TD1) to determine limiting resolution (typically 16-32). Note that pure shift experiments suffer an intrinsic signal-to-noise penalty, so increase your number of scans (NS) by a factor of 4 compared to a standard 1D experiment.

  • Self-Validation Step: Overlay the processed PSYCHE spectrum with the standard 1D 1 H spectrum. The integration of the newly collapsed singlets must perfectly match the integration of the original multiplets. Any deviation in integration indicates incomplete decoupling or relaxation artifacts during the chunking process.

Sources

Optimization

Technical Support Center: Liquid-Liquid Extraction Optimization for (2-Ethoxy-5-fluoropyridin-4-yl)methanol

Welcome to the Technical Support Center for downstream chemical processing. This guide provides authoritative troubleshooting, physicochemical insights, and validated methodologies for optimizing the liquid-liquid extrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream chemical processing. This guide provides authoritative troubleshooting, physicochemical insights, and validated methodologies for optimizing the liquid-liquid extraction (LLE) of (2-Ethoxy-5-fluoropyridin-4-yl)methanol (CAS No.: 1809158-12-0)[1]. Designed for research scientists and process chemists, this resource bridges the gap between theoretical partition coefficients and empirical benchtop success.

Extraction Workflow Architecture

The following diagram illustrates the optimized logical progression for isolating fluoropyridine derivatives from complex aqueous reaction mixtures.

LLE_Optimization N1 Aqueous Mixture (Target Analyte) N2 pH Adjustment (pH 7.5 - 8.0) N1->N2 N3 Salting Out (Add NaCl / Na2SO4) N2->N3 N4 Add EtOAc / 2-MeTHF (Ratio 3:1 to 7:1) N3->N4 N5 Agitation & Phase Separation N4->N5 N6 Organic Phase (Product) N5->N6 Top Layer N7 Aqueous Phase (Impurities) N5->N7 Bottom Layer N8 Brine Wash & Na2SO4 Drying N6->N8 N9 Evaporation in vacuo N8->N9 N10 High-Purity Fluoropyridine N9->N10

Optimized Liquid-Liquid Extraction workflow for fluoropyridine derivatives.

Troubleshooting & FAQ Guide

Q1: How do I select the optimal organic solvent to maximize the partition coefficient?

Causality & Solution: To achieve the highest recovery, the polarity of the extraction solvent must closely match the target analyte[2]. (2-Ethoxy-5-fluoropyridin-4-yl)methanol possesses a lipophilic fluoropyridine core and a polar, hydrogen-bond-donating hydroxymethyl group. Highly non-polar solvents (e.g., hexanes) fail to solvate the hydroxyl group, while highly polar water-miscible solvents fail to form a biphasic system. Moderately polar solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) act as excellent hydrogen-bond acceptors for the hydroxyl group while fully solvating the aromatic ring. To ensure maximum recovery, maintain a high organic-to-aqueous ratio, with 7:1 often serving as a generic optimum for challenging partitions[3].

Q2: Why am I losing my product to the aqueous waste layer, and how do I prevent it?

Causality & Solution: Product loss is almost always a function of improper pH control. The pyridine nitrogen in (2-Ethoxy-5-fluoropyridin-4-yl)methanol is basic. If the aqueous phase is acidic (pH < pKa of the conjugate acid), the nitrogen protonates, converting the molecule into a highly water-soluble pyridinium salt. For ionogenic analytes, optimum partitioning into the organic phase is only achieved when the molecule is in its neutral, un-ionized form[3]. Action: Adjust the aqueous phase to a slightly basic pH (7.5–8.0) prior to extraction. This ensures the pyridine ring remains deprotonated, driving the equilibrium heavily toward the organic phase.

Q3: I am experiencing severe emulsion formation during agitation. How do I resolve this?

Causality & Solution: Emulsions form when the density differential between the aqueous and organic phases is too low, or when trace reaction byproducts act as surfactants. Action: Implement a "salting-out" strategy. Adding 3–5 M sodium sulfate ( Na2​SO4​ ) or saturating the aqueous layer with sodium chloride (brine) drastically increases the ionic strength and density of the aqueous phase[2]. This thermodynamic shift simultaneously decreases the aqueous solubility of the target compound (forcing it into the organic layer) and breaks the emulsion by maximizing the density difference between the two liquid phases.

Quantitative Solvent Performance Data

Selecting the right solvent requires balancing recovery efficiency with process safety and phase separation speed. The table below summarizes the physicochemical properties and empirical performance of common LLE solvents for fluoropyridine extraction.

SolventBoiling Point (°C)Dielectric Constant (ε)Relative PolarityExpected Recovery (%)Phase Separation Speed
Ethyl Acetate (EtOAc) 77.16.020.228> 90%Fast (Top Layer)
Dichloromethane (DCM) 39.68.930.309> 95%Fast (Bottom Layer)
2-Methyltetrahydrofuran 80.26.970.250> 90%Moderate (Top Layer)
Methyl tert-butyl ether 55.22.600.124~ 75%Fast (Top Layer)
Toluene 110.62.380.099< 60%Fast (Top Layer)

Standardized Self-Validating LLE Protocol

This step-by-step methodology is designed to be a self-validating system, ensuring high-purity isolation of (2-Ethoxy-5-fluoropyridin-4-yl)methanol without blind reliance on assumed partition coefficients.

Step 1: Preparation & pH Adjustment Cool the crude aqueous reaction mixture to 20–25 °C. Using a calibrated pH meter, carefully adjust the mixture to pH 7.5–8.0 using 1M NaHCO3​ (to basify) or 1M HCl (to acidify). Causality: Neutralizes the pyridine nitrogen to maximize organic solubility.

Step 2: Salting Out Add solid NaCl to the aqueous mixture while stirring until saturation is reached (undissolved salt remains visible). Causality: Increases aqueous ionic strength to drive the analyte into the organic phase and prevent emulsions[2].

Step 3: Solvent Addition & Partitioning Add Ethyl Acetate (EtOAc) to the separatory funnel. Maintain an organic-to-aqueous volumetric ratio of at least 3:1 (up to 7:1 for dilute solutions)[3]. Stopper the funnel, invert, and immediately open the stopcock to vent pressure. Vigorously agitate for 2–3 minutes, venting every 30 seconds.

Step 4: Phase Separation & Validation Secure the funnel and allow the mixture to stand until two distinct, clear layers form. Drain the lower aqueous layer into a clean Erlenmeyer flask. Self-Validation Check: Before discarding the aqueous layer, spot a micro-drop onto a TLC plate (UV 254 nm) or run a rapid LC-MS analysis. The absence of a UV-active spot confirms quantitative extraction. If the product is still present, repeat Step 3.

Step 5: Washing Combine all organic extracts in the separatory funnel. Add saturated aqueous NaCl (brine) equal to 25% of the total organic volume. Agitate, settle, and discard the lower aqueous wash layer. Causality: The high osmotic pressure of brine pulls dissolved microscopic water droplets and inorganic impurities out of the organic layer.

Step 6: Drying & Concentration Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na2​SO4​ (approx. 10 g per 100 mL of solvent) and swirl for 15 minutes until the drying agent flows freely like sand. Filter the mixture through a fluted filter paper. Concentrate the filtrate under reduced pressure (rotary evaporator) at 35–40 °C to yield the high-purity (2-Ethoxy-5-fluoropyridin-4-yl)methanol solid/oil.

References

  • Element Lab Solutions - Liquid-Liquid Extraction Techniques Principles and Optimisation. URL:[Link]

  • LCGC International - Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Assays for Detecting (2-Ethoxy-5-fluoropyridin-4-yl)methanol Metabolites: A Comparative Guide

The compound (2-Ethoxy-5-fluoropyridin-4-yl)methanol (CAS: 1809158-12-0) serves as a critical bulk drug intermediate and structural scaffold in the development of modern targeted therapies[1]. Tracking its pharmacokineti...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound (2-Ethoxy-5-fluoropyridin-4-yl)methanol (CAS: 1809158-12-0) serves as a critical bulk drug intermediate and structural scaffold in the development of modern targeted therapies[1]. Tracking its pharmacokinetic profile—and specifically the formation of its highly polar metabolites—is paramount during preclinical and clinical drug development. The primary metabolic routes typically involve oxidation to 2-ethoxy-5-fluoroisonicotinic acid (CAS: 1809157-96-7)[2] and Phase II O-glucuronidation.

For researchers and bioanalytical scientists, developing an assay that can simultaneously quantify the parent compound and its diverse metabolites in biological matrices presents a significant challenge. This guide objectively compares sample preparation and chromatographic strategies, providing a self-validating, step-by-step protocol grounded in the FDA's Bioanalytical Method Validation Guidance for Industry[3].

Metabolic Pathway Overview

Understanding the physicochemical properties of the analytes is the first step in assay design. The parent compound is moderately lipophilic, but its metabolites are highly polar, which dictates the necessity for specialized extraction and separation techniques.

G Parent (2-Ethoxy-5-fluoropyridin-4-yl)methanol (Parent Drug) Met1 2-Ethoxy-5-fluoroisonicotinic acid (Oxidation Metabolite) Parent->Met1 ADH / ALDH Met2 O-Glucuronide Conjugate (Phase II Metabolite) Parent->Met2 UGTs

Caption: Metabolic pathway of (2-Ethoxy-5-fluoropyridin-4-yl)methanol showing primary metabolites.

Comparison 1: Sample Preparation Strategies

To achieve the sensitivity required by regulatory standards, the extraction method must efficiently recover the analytes while eliminating endogenous matrix components (like phospholipids) that cause ion suppression in the mass spectrometer. We compared standard Protein Precipitation (PPT) against mixed-mode Solid Phase Extraction (SPE).

Experimental Data: PPT vs. Mixed-Mode Anion Exchange SPE
ParameterProtein Precipitation (Acetonitrile)Mixed-Mode Anion Exchange SPE (MAX)
Parent Recovery (%) 88.5 ± 4.292.1 ± 3.1
Acid Metabolite Recovery (%) 65.2 ± 8.789.4 ± 4.5
Glucuronide Recovery (%) 58.1 ± 9.385.6 ± 5.0
Matrix Effect (Parent) -22% (Suppression)-4% (Negligible)
Matrix Effect (Metabolites) -45% (Severe Suppression)-8% (Negligible)
Processing Time (96-well) 30 minutes90 minutes
The Causality Behind the Data

While PPT is rapid and cost-effective, it fails to remove endogenous phospholipids. Because the acid and glucuronide metabolites are highly polar, they elute early in reversed-phase chromatography—exactly where phospholipid-induced ion suppression is most severe. Mixed-mode anion exchange (MAX) SPE resolves this. The MAX sorbent retains the acidic and glucuronide metabolites via strong electrostatic interactions, allowing aggressive organic washes to flush away neutral lipids and phospholipids before elution, thereby rescuing the signal and ensuring a stable matrix effect[3].

Comparison 2: Chromatographic Separation

The structural divergence between the parent alcohol and its polar metabolites makes isocratic or simple reversed-phase (C18) gradients problematic. We compared a standard C18 column against a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Experimental Data: C18 vs. HILIC Performance
ParameterReversed-Phase (C18)HILIC (Amide)
Retention Time: Parent 4.2 min1.8 min
Retention Time: Acid Met. 1.1 min (Void Volume)4.5 min
Retention Time: Glucuronide 0.9 min (Void Volume)5.2 min
Peak Asymmetry (Metabolites) > 2.5 (Tailing)1.1 (Symmetrical)
Signal-to-Noise (LLOQ) 4:1 (Fails FDA criteria)25:1 (Passes FDA criteria)
The Causality Behind the Data

On a hydrophobic C18 stationary phase, the highly polar carboxylic acid and glucuronide metabolites lack sufficient lipophilicity to partition into the stationary phase. Consequently, they wash out in the void volume, resulting in poor peak shape and catastrophic ion suppression.

HILIC operates on an orthogonal mechanism. The stationary phase (e.g., Amide) holds a water-enriched layer. Polar analytes partition into this aqueous layer, meaning the most polar compounds are retained the longest. By utilizing HILIC, the metabolites are shifted away from the solvent front, resulting in sharp, symmetrical peaks and drastically improved Signal-to-Noise (S/N) ratios that easily meet the FDA's Lower Limit of Quantification (LLOQ) requirement of S/N ≥ 5[3].

Optimized & Self-Validating Experimental Protocol

Based on the comparative data, the pairing of MAX-SPE and HILIC-MS/MS provides the most robust, regulatory-compliant assay. The following protocol is designed as a self-validating system, incorporating internal standards (IS) and Quality Control (QC) checks at every critical juncture.

Workflow Prep Sample Preparation (MAX-SPE) LC Chromatography (HILIC Separation) Prep->LC MS Detection (Triple Quad MS/MS) LC->MS Data Validation Analysis (FDA Criteria) MS->Data

Caption: Optimized LC-MS/MS bioanalytical workflow for metabolite quantification.

Step 1: Reagent and Standard Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of (2-Ethoxy-5-fluoropyridin-4-yl)methanol, 2-ethoxy-5-fluoroisonicotinic acid, and the O-glucuronide in 50:50 Methanol:Water.

  • Internal Standard (IS): Use a Stable Isotope-Labeled (SIL) analog (e.g., 13C6​ -labeled parent) prepared at 50 ng/mL in water. Causality: A SIL-IS co-elutes with the analyte, perfectly correcting for any well-to-well variations in extraction recovery or matrix ionization.

  • Calibration Curve & QCs: Spike blank human plasma to create a calibration curve (1 to 1000 ng/mL). Prepare QC samples at LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL).

Step 2: Mixed-Mode SPE Extraction
  • Conditioning: Condition the MAX 96-well plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Aliquot 100 µL of plasma (Standards, QCs, or Unknowns). Add 20 µL of IS solution. Dilute with 200 µL of 2% Ammonium Hydroxide in water to deprotonate the acidic metabolites, ensuring they bind to the anion-exchange sorbent. Load onto the plate.

  • Washing: Wash with 1 mL of 5% Ammonium Hydroxide in water (removes neutral proteins), followed by 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: Elute the analytes with 2 x 500 µL of 2% Formic Acid in Methanol. The acid neutralizes the sorbent's charge, releasing the polar metabolites.

  • Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water with 10 mM Ammonium Formate (HILIC starting conditions).

Step 3: HILIC-MS/MS Analysis
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B (highly organic). Over 5 minutes, ramp down to 60% B to elute the highly polar metabolites.

  • Mass Spectrometry: Operate a Triple Quadrupole MS in positive/negative switching mode (Positive for the parent, Negative for the acid and glucuronide). Monitor specific Multiple Reaction Monitoring (MRM) transitions for each compound.

Step 4: FDA Validation Acceptance Criteria

To validate this run per FDA guidelines[3]:

  • Accuracy: The mean concentration of QCs must be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The Coefficient of Variation (CV) for QCs must not exceed 15% (20% at the LLOQ).

  • Selectivity: Blank matrix samples must show no interfering peaks >20% of the LLOQ area at the retention times of the analytes.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry (May 2018). Retrieved from[Link]

Sources

Comparative

A Comparative Structural Analysis of (2-Ethoxy-5-fluoropyridin-4-yl)methanol using FT-IR Spectroscopy: A Guide for Researchers

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. (2-Ethoxy-5-fluoropyridin-4-yl)methanol, a substituted pyridylmethanol, represents a struct...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. (2-Ethoxy-5-fluoropyridin-4-yl)methanol, a substituted pyridylmethanol, represents a structural motif of significant interest due to the prevalence of pyridine rings in pharmacologically active compounds. Its unique combination of an ethoxy group, a fluorine atom, and a primary alcohol on a pyridine core presents a rich field for structural investigation. This guide provides an in-depth comparative analysis of (2-Ethoxy-5-fluoropyridin-4-yl)methanol utilizing Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful, non-destructive technique for elucidating molecular structure.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols. The causality behind experimental choices is explained to ensure a robust and self-validating analytical approach.

Introduction to the Structural Significance of (2-Ethoxy-5-fluoropyridin-4-yl)methanol

The molecule (2-Ethoxy-5-fluoropyridin-4-yl)methanol incorporates several key functional groups that are known to influence the physicochemical and biological properties of a compound. The pyridine ring serves as a bioisostere for benzene and is a common feature in many approved drugs. The ethoxy group can modulate lipophilicity and metabolic stability. The fluorine atom, a common substituent in modern pharmaceuticals, can alter pKa, improve metabolic stability, and enhance binding affinity. Finally, the primary alcohol group provides a site for further chemical modification or can participate in hydrogen bonding interactions with biological targets.

FT-IR spectroscopy is an ideal technique for the initial structural confirmation and for assessing the purity of such novel compounds. By identifying the characteristic vibrational frequencies of the functional groups within the molecule, we can confirm its successful synthesis and gain insights into its electronic and structural environment.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the acquisition of a reliable FT-IR spectrum, a well-defined experimental protocol is essential. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques depends on the physical state of the sample and the desired information. For a solid sample like (2-Ethoxy-5-fluoropyridin-4-yl)methanol, both methods are applicable.

Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a popular technique due to its minimal sample preparation requirements.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid (2-Ethoxy-5-fluoropyridin-4-yl)methanol powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp to ensure intimate contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum: Acquire the FT-IR spectrum of the sample. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: Potassium Bromide (KBr) Pellet Technique

The KBr pellet method is a traditional transmission technique that can provide high-quality spectra for solid samples.[1]

Step-by-Step Protocol:

  • Sample Preparation: Grind 1-2 mg of (2-Ethoxy-5-fluoropyridin-4-yl)methanol with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogenous powder.[2][3]

  • Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty KBr pellet holder in the spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the FT-IR spectrum.

  • Data Processing: The sample spectrum is ratioed against the background to yield the final spectrum.

Diagram of the Experimental Workflow (ATR Method):

FT_IR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Ensure no interferences Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Ensure good contact Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Background Subtraction) Acquire_Spectrum->Process_Data Generate final spectrum Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum

Caption: Workflow for FT-IR Analysis using the ATR method.

Predicted FT-IR Spectrum of (2-Ethoxy-5-fluoropyridin-4-yl)methanol

Table 1: Predicted Characteristic FT-IR Absorption Bands for (2-Ethoxy-5-fluoropyridin-4-yl)methanol

Wavenumber (cm⁻¹)IntensityFunctional Group VibrationNotes
3400-3200Strong, BroadO-H stretch (alcohol)Broadening due to hydrogen bonding.[7]
3100-3000MediumAromatic C-H stretch (pyridine ring)Characteristic of sp² C-H bonds.[5]
2980-2850Medium-StrongAliphatic C-H stretch (ethoxy & CH₂)Asymmetric and symmetric stretches of CH₃ and CH₂ groups.
1610-1580Medium-StrongC=C and C=N ring stretching (pyridine)Multiple bands are expected in this region, characteristic of the aromatic pyridine ring.[8]
1500-1400Medium-StrongC=C ring stretching (pyridine)Further confirmation of the aromatic system.
1470-1440MediumC-H bend (aliphatic)Scissoring and bending vibrations of CH₂ and CH₃ groups.
1300-1200StrongAryl-O stretch (Ar-O-C)Asymmetric C-O-C stretching of the ethoxy group attached to the pyridine ring.
1250-1150StrongC-F stretchThe exact position can be sensitive to the electronic environment.[3]
1150-1050StrongC-O stretch (alcohol)Stretching vibration of the C-O bond in the primary alcohol.[7]
1050-1000StrongAlkyl-O stretch (O-C-C)Symmetric C-O-C stretching of the ethoxy group.
900-675Medium-StrongAromatic C-H out-of-plane bendThe pattern of these bands can give information about the substitution pattern on the pyridine ring.[5]

Comparative Structural Analysis

For a meaningful comparative analysis, we will contrast the predicted spectrum of (2-Ethoxy-5-fluoropyridin-4-yl)methanol with the known experimental FT-IR spectrum of a simpler, related molecule, 4-Pyridinemethanol .[1][2]

Reference Compound: 4-Pyridinemethanol

The FT-IR spectrum of 4-Pyridinemethanol exhibits the following key features:

  • A broad O-H stretching band around 3300-3100 cm⁻¹.

  • Aromatic C-H stretching peaks just above 3000 cm⁻¹.

  • Pyridine ring C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

  • A strong C-O stretching band from the primary alcohol around 1050 cm⁻¹.

  • Prominent C-H out-of-plane bending bands below 900 cm⁻¹.

Comparative Analysis: The Influence of Ethoxy and Fluoro Substituents

By introducing an ethoxy group at the 2-position and a fluorine atom at the 5-position of 4-pyridinemethanol, we can anticipate several key differences in the FT-IR spectrum:

  • Aliphatic C-H Stretches: The most obvious addition will be the appearance of medium to strong absorption bands in the 2980-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the ethyl group (CH₃ and CH₂). These bands are absent in the spectrum of 4-pyridinemethanol.

  • Ether C-O Stretches: Two new strong bands are expected due to the ethoxy group. An asymmetric aryl-O-C stretch will likely appear in the 1300-1200 cm⁻¹ range, and a symmetric alkyl-O-C stretch will be observed around 1050-1000 cm⁻¹. This will add complexity to the C-O stretching region when compared to the single C-O stretch of the alcohol in 4-pyridinemethanol.

  • C-F Stretch: A strong absorption band due to the C-F stretching vibration is predicted to be in the 1250-1150 cm⁻¹ region. This will be a distinct feature not present in the spectrum of 4-pyridinemethanol.

  • Shifts in Pyridine Ring Vibrations: The electronic effects of the electron-donating ethoxy group and the electron-withdrawing fluorine atom will likely cause shifts in the positions and intensities of the pyridine ring stretching vibrations (1610-1400 cm⁻¹).

  • Out-of-Plane Bending Region: The substitution pattern on the pyridine ring is significantly altered. This will lead to a different pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, providing further structural confirmation.

Logical Relationship Diagram:

Comparative_Analysis cluster_target (2-Ethoxy-5-fluoropyridin-4-yl)methanol cluster_reference 4-Pyridinemethanol (Reference) cluster_comparison Key Spectral Differences Target_Molecule Target Molecule O-H stretch (broad) Aromatic C-H stretch Aliphatic C-H stretch Pyridine Ring Stretches Aryl-O-C stretch C-F stretch C-O (alcohol) stretch Alkyl-O-C stretch Aromatic C-H oop bend New_Bands New Bands: - Aliphatic C-H stretch - Aryl-O-C stretch - C-F stretch - Alkyl-O-C stretch Target_Molecule->New_Bands Introduction of -OEt and -F groups Reference_Molecule Reference Molecule O-H stretch (broad) Aromatic C-H stretch Pyridine Ring Stretches C-O (alcohol) stretch Aromatic C-H oop bend Shifted_Bands Shifted Bands: - Pyridine Ring Stretches - Aromatic C-H oop bend Reference_Molecule->Shifted_Bands Influence of substituents

Caption: Comparative logic of FT-IR spectral features.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of novel pharmaceutical intermediates like (2-Ethoxy-5-fluoropyridin-4-yl)methanol. By understanding the characteristic absorption frequencies of the constituent functional groups, a detailed and reliable structural analysis can be performed. The comparative analysis with a simpler analogue, 4-pyridinemethanol, highlights the specific spectral signatures introduced by the ethoxy and fluoro substituents. This guide provides a robust framework for researchers to confidently apply FT-IR spectroscopy for the characterization of this and other related novel chemical entities, ensuring the integrity and quality of compounds advancing through the drug discovery pipeline.

References

  • PubChem. 4-Hydroxymethylpyridine. National Center for Biotechnology Information. [Link]

  • NIST. 4-Pyridinemethanol. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. [Link]

  • Gamache, R. R., et al. (2017). The infrared and Raman spectra of liquid and vapor-phase 2-fluoropyridine and 3-fluoropyridine have been recorded and assigned. Journal of Molecular Structure, 1128, 627-639.
  • NIST. 4-Pyridinemethanol Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. [Link]

  • Appchem. (5-Fluoro-2-methoxypyridin-4-yl)methanol. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. In: Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Scribd. Characteristic IR Absorption Table. [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2023). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Science and Technology, 8(3), 329-354.
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 4807-4813.
  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

  • Daturi, M., Binet, C., Lavalley, J. C., & Sporken, R. (1999). Surface investigation on Ce(x)Zr(1-x)O2 compounds. Physical Chemistry Chemical Physics, 1(24), 5709-5715.
  • Plyler, E. K., & Williams, D. (1951). Infrared Spectra of Methanol, Ethanol, and n-Propanol. Journal of Research of the National Bureau of Standards, 47(5), 382-387.
  • Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Applied Sciences, 13(8), 5162. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-10.
  • Lachenmeier, D. W., & Godelmann, R. (2014). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. Foods, 3(3), 441-451.
  • PubChem. (5-Fluoropyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Lachenmeier, D. W. (2012). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 69(1), 108-114.
  • Hudson, R. L., Gerakines, P. A., & Yarnall, Y. Y. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Astrophysical Molecule. The Astrophysical Journal, 970(2), 108.
  • Royal Society of Chemistry. (2023). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study. RSC Advances, 13(40), 28081-28094.
  • SpectraBase. 2-(2-Methoxyethoxy)-ethanol. [Link]

  • KAKEN. (2022). Research Report 20K15976. [Link]

  • MDPI. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Energies, 17(16), 3921. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Ethoxy-5-fluoropyridin-4-yl)methanol

Hazard Assessment and Characterization A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for (2-Ethoxy-5-fluoropyridin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Characterization

A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for (2-Ethoxy-5-fluoropyridin-4-yl)methanol may not always be accessible, a reliable hazard assessment can be conducted by examining structurally analogous compounds. Pyridine derivatives, particularly those with halogen and alcohol functional groups, provide a strong basis for inferring the toxicological and physical hazards of this compound.

Based on data from similar chemical structures, such as (4-FLUOROPYRIDIN-2-YL)METHANOL and (2-chloro-5-fluoropyrimidin-4-yl)methanol, (2-Ethoxy-5-fluoropyridin-4-yl)methanol should be handled as a substance with the potential for the following hazards.[1][2][3]

Table 1: Inferred Hazard Profile of (2-Ethoxy-5-fluoropyridin-4-yl)methanol

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2][3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[2][4]
Skin Irritation (Category 2) Causes skin irritation.[1][2][3]Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[2][5]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2][3]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[1][2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[2][4]
Flammability As a pyridine derivative, it should be considered a flammable liquid.[6][7]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[4][7]

Disclaimer: This hazard assessment is based on data from structurally similar compounds. Laboratory personnel must consult the official Safety Data Sheet (SDS) for (2-Ethoxy-5-fluoropyridin-4-yl)methanol upon acquisition and before use to obtain definitive hazard information.

Personal Protective Equipment (PPE)

The inferred hazard profile necessitates the use of appropriate PPE as the primary line of defense against exposure.[6] All handling and preparation for disposal must be conducted within a certified chemical fume hood.[8][9]

  • Eye and Face Protection : Chemical splash goggles or a full-face shield are mandatory to protect against splashes.[1][8]

  • Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[1][8] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2]

  • Body Protection : A fully buttoned laboratory coat and closed-toe shoes are required to protect skin and clothing.[1][8]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is crucial for preventing dangerous reactions and ensuring compliant disposal.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates strict protocols for waste management.[10][11]

Step-by-Step Collection Procedure:
  • Select Appropriate Waste Containers :

    • Liquid Waste : Use a clearly labeled, leak-proof, and chemically compatible container for all liquid waste containing (2-Ethoxy-5-fluoropyridin-4-yl)methanol.[1][12] The container must be equipped with a secure, screw-top cap.[10]

    • Solid Waste : Collect contaminated disposable labware, such as gloves, weighing paper, and absorbent materials, in a designated solid hazardous waste container, typically a pail lined with a clear plastic bag.[1][12][13]

  • Properly Label All Containers :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9][14]

    • The label must include the full chemical name: "(2-Ethoxy-5-fluoropyridin-4-yl)methanol" and list all other chemical constituents and their approximate percentages.[14] Chemical formulas or abbreviations are not acceptable.[14]

  • Maintain Waste Stream Purity :

    • Do NOT mix incompatible waste streams. (2-Ethoxy-5-fluoropyridin-4-yl)methanol waste must be kept separate from strong oxidizing agents and strong acids (especially nitric acid) to prevent violent reactions.[9][15]

    • Segregate halogenated and non-halogenated solvent waste streams where required by your institution.

  • Safe Accumulation in the Laboratory :

    • Store waste containers in a designated satellite accumulation area within the laboratory, near the point of generation.[1][14]

    • Keep waste containers closed at all times except when adding waste.[14][16] Do not leave funnels in the container.[14]

    • Utilize secondary containment for all liquid waste containers to mitigate spills.[12]

Spill Management Procedures

Accidental spills must be managed promptly and safely. The appropriate response depends on the size of the spill.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Assess the Spill :

    • Small Spill (manageable by lab personnel) : Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

    • Large Spill (outside a fume hood) : Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[9]

  • Contain and Clean :

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][2][6]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4][6]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.[1]

  • Report : Report all spills to your laboratory supervisor and EHS department, in accordance with institutional policy.[1]

Final Disposal Procedures

The ultimate disposal of (2-Ethoxy-5-fluoropyridin-4-yl)methanol waste must be handled by professionals in compliance with all federal, state, and local regulations.[17]

  • Never dispose of this chemical down the drain or in the regular trash. [10][12][15] This is illegal and poses a significant threat to the environment.

  • The primary method for disposal is through your institution's EHS department or a licensed environmental waste management company.[1]

  • When a waste container is approximately 90% full, or when it is no longer being used, complete a chemical waste pickup request form as required by your institution.[9][14]

  • Ensure all labeling is accurate and legible before the scheduled pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from procedures involving (2-Ethoxy-5-fluoropyridin-4-yl)methanol.

G Disposal Workflow for (2-Ethoxy-5-fluoropyridin-4-yl)methanol Waste cluster_0 1. Waste Identification cluster_1 2. Container Selection cluster_2 3. Labeling cluster_3 4. Accumulation & Disposal Request A Waste Generation (2-Ethoxy-5-fluoropyridin-4-yl)methanol B Is the waste liquid or solid? A->B C Liquid Waste Stream B->C Liquid D Solid Waste Stream B->D Solid E Select leak-proof, chemically compatible container with screw cap. C->E F Select lined pail or designated solid waste bin. D->F G Affix 'Hazardous Waste' Label. List all chemical components and percentages. E->G F->G H Store in designated Satellite Accumulation Area. Use secondary containment. G->H I Is container >90% full or no longer in use? H->I J Keep container closed. Continue collecting waste. I->J No K Submit Chemical Waste Pickup Request to EHS. I->K Yes J->H

Caption: Decision workflow for segregating and disposing of chemical waste.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Lab Alley. Pyridine Safety Data Sheet. [Link]

  • Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

  • NextSDS. Chemical Substance Information for (2-chloro-5-fluoropyrimidin-4-yl)methanol. [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling (2-Ethoxy-5-fluoropyridin-4-yl)methanol

As drug development accelerates, the integration of specialized fluorinated building blocks into synthesis pipelines has become increasingly common. (2-Ethoxy-5-fluoropyridin-4-yl)methanol is a highly valuable intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the integration of specialized fluorinated building blocks into synthesis pipelines has become increasingly common. (2-Ethoxy-5-fluoropyridin-4-yl)methanol is a highly valuable intermediate, but its unique physicochemical properties require rigorous safety and logistical protocols.

As an application scientist, I have designed this guide to move beyond generic safety data sheets. This document provides a self-validating, mechanistic approach to laboratory safety, ensuring that your team understands not just what Personal Protective Equipment (PPE) to wear, but why it is critical, alongside step-by-step operational workflows.

Hazard Profiling & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

Table 1: Quantitative Physicochemical and Hazard Data

PropertyValue
Chemical Name (2-Ethoxy-5-fluoropyridin-4-yl)methanol
CAS Number 1809158-12-0[1]
Molecular Formula C8H10FNO2[1]
Molecular Weight 171.17 g/mol [1]
Exact Mass 171.0695[1]
GHS Hazard Codes H302, H315, H319, H335[2]
The "Why" Behind the Hazards

Fluorinated pyridine derivatives present a dual-hazard profile[3].

  • Enhanced Lipophilicity: The substitution of a fluorine atom onto the pyridine ring significantly increases the molecule's lipophilicity. This allows the compound to bypass the skin's aqueous barrier more rapidly than non-fluorinated analogs, making dermal exposure a critical risk (H315)[2].

  • Basicity and Hydrogen Bonding: The mildly basic pyridine nitrogen, coupled with the hydrogen-bonding capacity of the methanol moiety, makes this compound highly reactive with the mucous membranes of the eyes and respiratory tract, leading to severe irritation (H319, H335).

HazardMech Chem (2-Ethoxy-5-fluoropyridin-4-yl)methanol CAS: 1809158-12-0 Fluoro Fluorine Substitution Increases Lipophilicity Chem->Fluoro Pyridine Pyridine Core Mild Basicity Chem->Pyridine Skin Dermal Hazard H315: Skin Irritation Fluoro->Skin Enhances Dermal Penetration Resp Mucous Membrane Hazard H319 / H335: Eye/Resp Irritation Pyridine->Resp Tissue Irritation

Caption: Mechanistic pathway of dermal and respiratory hazards for fluorinated pyridines.

The Personal Protective Equipment (PPE) Ecosystem

Standard laboratory attire is insufficient. Handling (2-Ethoxy-5-fluoropyridin-4-yl)methanol requires a validated PPE ecosystem designed to block specific exposure routes[4].

  • Ocular Protection: Chemical splash goggles (NIOSH or EN 166 approved) are mandatory[4]. Standard safety glasses with side shields do not provide adequate vapor sealing against the H335 respiratory/mucous membrane hazard.

  • Dermal/Hand Protection: Pyridine derivatives can act as permeation enhancers. While standard 0.12 mm nitrile gloves offer temporary splash protection, they must be inspected prior to use and removed immediately upon contamination[4]. For prolonged handling or bulk transfers, double-gloving or the use of butyl rubber gloves is required to prevent lipophilic breakthrough.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood to avoid breathing vapors, mists, or dust[5]. If a fume hood is unavailable or during a large spill, a full-face respirator equipped with ABEK (organic vapor/acid gas) and P3 particulate filter cartridges must be deployed.

Step-by-Step Methodologies: Handling & Operations

To ensure trustworthiness and reproducibility, every operational step must be a self-validating system.

Protocol A: Pre-Operation PPE & Fume Hood Validation
  • Validate Airflow: Before opening the chemical container, check the fume hood's magnehelic gauge. Ensure the face velocity is actively reading between 80 to 100 feet per minute (fpm) .

  • Inspect PPE: Perform a visual and inflation check on nitrile/butyl gloves to ensure zero micro-punctures.

  • Establish the Workspace: Clear the fume hood of unnecessary clutter to prevent turbulent airflow. Place spill-absorbent pads on the working surface.

Protocol B: Safe Chemical Dispensing Workflow
  • Equilibration: Bring the sealed container of (2-Ethoxy-5-fluoropyridin-4-yl)methanol to room temperature inside the fume hood before opening to prevent condensation and pressure differentials.

  • Dispensing: Use a static-free, dedicated spatulas (if solid/crystalline) or a positive-displacement pipette (if liquid/oil) to transfer the chemical. Avoid rapid movements that could generate aerosols[5].

  • Weighing: If weighing outside the hood is necessary, dispense the chemical into a pre-tared vial inside the hood, seal the vial tightly, wipe the exterior with an alcohol wipe, and then transfer it to the analytical balance.

  • Reaction Setup: Transfer the compound into the reaction vessel under an inert atmosphere (Nitrogen or Argon) to maintain chemical integrity and suppress volatile emissions.

Workflow Step1 1. Fume Hood Validation (Face Velocity: 80-100 fpm) Step2 2. PPE Donning (Butyl/Nitrile Gloves, Goggles) Step1->Step2 Step3 3. Dispensing & Weighing (Closed Transfer System) Step2->Step3 Step4 4. Transfer to Reactor (Inert Atmosphere / Ar or N2) Step3->Step4 Step5 5. Halogenated Waste Segregation (HF Scrubber Compatible) Step4->Step5

Caption: Step-by-step operational workflow for dispensing and processing halogenated pyridine derivatives.

Spill Response & Disposal Plan

Because this compound contains a fluorine atom, its end-of-life logistics differ significantly from standard organic waste. Incineration of fluorinated compounds generates highly toxic Hydrogen Fluoride (HF) gas, requiring specialized disposal streams.

Protocol C: Immediate Spill Remediation
  • Containment: Immediately evacuate personnel from the immediate area if the spill is outside the fume hood[4].

  • Neutralization & Absorption: Do not use water, as it may spread the lipophilic compound. Cover the spill with a commercial inert absorbent (e.g., vermiculite, dry sand, or proprietary chemical binders)[4].

  • Collection: Sweep up the absorbed mixture using non-sparking tools to avoid aerosolizing the chemical[4]. Place the debris into a chemically resistant, sealable high-density polyethylene (HDPE) container[4].

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe, ensuring all cleaning materials are also disposed of as hazardous waste.

Protocol D: Waste Segregation and Disposal
  • Segregation: All waste containing (2-Ethoxy-5-fluoropyridin-4-yl)methanol must be strictly segregated into containers labeled "Halogenated Organic Waste" .

  • Labeling: Clearly mark the waste ticket with the chemical name and the specific hazard: "Contains Fluorinated Pyridines."

  • Disposal: Coordinate with your Environmental Health and Safety (EHS) department to ensure this waste is sent to an incineration facility equipped with alkaline wet scrubbers capable of neutralizing HF gas emissions. Do not let the product enter standard drains[4].

References

  • Angene Chemical. "Safety Data Sheet: (2-Chloro-5-fluoropyridin-3-yl)methanol." Available at:[Link]

  • Matrix Scientific. "Safety Data Sheet:[3-(3-Fluoropyridin-2-yl)phenyl]methanol." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethoxy-5-fluoropyridin-4-yl)methanol
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(2-Ethoxy-5-fluoropyridin-4-yl)methanol
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